

# Technical Support Center: Characterization of Electrically Active Defects in 4H-SiC

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## Compound of Interest

Compound Name: Silicon carbide

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This guide serves as a technical resource for researchers and scientists working on the characterization of electrically active defects in 4H-**Silicon Carbide** (4H-SiC). It provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and a summary of key defect parameters.

## Frequently Asked Questions (FAQs)

Q1: What are the most common electrically active defects in n-type 4H-SiC?

A1: In n-type 4H-SiC, the most frequently observed and technologically significant deep-level defects are the  $Z_{1/2}$  center and the  $EH_{6/7}$  center.<sup>[1]</sup> Both are intrinsic defects, often introduced during crystal growth or by irradiation, and they can act as recombination centers, which impacts carrier lifetime.<sup>[1][2]</sup> The  $Z_{1/2}$  center is often considered the primary lifetime-limiting defect in this material.<sup>[3][4]</sup>

Q2: What are the primary experimental techniques used to characterize these defects?

A2: The primary techniques are Deep Level Transient Spectroscopy (DLTS) and Capacitance-Voltage (C-V) measurements.<sup>[3]</sup> DLTS is highly sensitive for detecting and parameterizing deep-level defects, allowing for the determination of their activation energy, capture cross-section, and concentration.<sup>[5]</sup> C-V measurements are used to determine the net doping concentration and barrier height of the semiconductor device, which are crucial parameters for DLTS analysis.<sup>[6]</sup>

Q3: Why is 4H-SiC preferred over other polytypes for power electronics?

A3: 4H-SiC is the preferred polytype for most electronic applications due to its superior material properties, including a wide bandgap (approximately 3.26 eV), high critical electric field, and high electron mobility.[\[1\]](#)[\[7\]](#) These characteristics make it ideal for high-power, high-frequency, and high-temperature devices.[\[7\]](#)[\[8\]](#)

Q4: What is the physical origin of the  $Z_{1/2}$  and  $EH_{6/7}$  defects?

A4: There is strong evidence suggesting that both the  $Z_{1/2}$  and  $EH_{6/7}$  levels are different charge states of the same defect: the carbon vacancy (VC).[\[1\]](#)[\[9\]](#) Studies have shown a one-to-one correlation between the concentrations of these two centers.[\[2\]](#)[\[10\]](#) The  $Z_{1/2}$  center is associated with the double acceptor level ( $=/0$ ) of the carbon vacancy.[\[11\]](#)

Q5: Can the concentration of these defects be controlled or reduced?

A5: Yes, various techniques, often referred to as "defect engineering," can be employed. The concentration of the  $Z_{1/2}$  center has been shown to be lower in epilayers grown under carbon-rich conditions.[\[4\]](#) Additionally, post-growth processes like carbon implantation followed by high-temperature annealing have been effective in reducing the  $Z_{1/2}$  concentration.[\[12\]](#)[\[13\]](#)

## Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

### Deep Level Transient Spectroscopy (DLTS)

Q: My DLTS spectrum is very noisy. What are the possible causes and solutions?

A:

- Cause: High leakage current in the Schottky diode.
  - Solution: First, perform current-voltage (I-V) measurements to verify the quality of your Schottky contact. A good diode should exhibit low reverse leakage current.[\[6\]](#) If the leakage is high, you may need to fabricate a new device, ensuring a clean semiconductor surface prior to metal deposition.

- Cause: Poor electrical contacts or grounding.
  - Solution: Ensure that the probes are making good, stable contact with the device pads. Check all cables and grounding for the measurement system. Soldering wires to the contacts can provide a more stable connection.[\[14\]](#)
- Cause: Insufficient signal averaging.
  - Solution: Increase the number of capacitance transient averages at each temperature point. This will improve the signal-to-noise ratio at the expense of longer measurement times.[\[15\]](#)
- Cause: Temperature instability.
  - Solution: Ensure the cryostat's temperature controller is functioning correctly and that the temperature ramp rate is slow enough to allow for thermal stability at each measurement point. A stable temperature is critical for accurate DLTS measurements.[\[16\]](#)

Q: The peaks in my DLTS spectrum are broad and ill-defined. What does this mean?

A:

- Cause: Overlapping signals from multiple defects.
  - Solution: This is common when multiple defects have similar emission rates. Techniques like Laplace DLTS (L-DLTS) offer higher resolution and can often separate closely spaced energy levels that appear as a single broad peak in conventional DLTS.[\[2\]](#)[\[15\]](#)
- Cause: Alloy broadening or extended defects.
  - Solution: Inhomogeneous material or the presence of extended defects like dislocations can cause a distribution of energy levels, leading to broadened peaks.[\[17\]](#)[\[18\]](#) This is an inherent material property and requires careful analysis.
- Cause: High electric field effects.
  - Solution: A strong electric field in the depletion region can influence the emission rate of traps, causing peak broadening. Try performing measurements at different reverse bias

voltages to check for this effect.[\[17\]](#)

## Capacitance-Voltage (C-V) Measurements

Q: My C-V plot shows hysteresis. What is the cause?

A:

- Cause: Mobile ions or charge trapping in the oxide/interfacial layer.
  - Solution: Hysteresis, a difference between the up and down voltage sweeps, often points to charge trapping at the semiconductor-insulator interface or within the oxide layer in MOS capacitors.[\[19\]](#)[\[20\]](#) This can be influenced by the quality of the surface passivation and the fabrication process.
- Cause: Slow trap states at the interface.
  - Solution: Interface traps that are slow to respond to the changing bias voltage can contribute to hysteresis. Performing C-V measurements at different frequencies and temperatures can help to characterize these states.[\[21\]](#)

## Experimental Protocols

### Protocol 1: DLTS Measurement for Defect Parameter Extraction

This protocol outlines the steps for performing a standard DLTS experiment on a 4H-SiC Schottky diode.

#### 1. Sample Preparation:

- Start with an n-type 4H-SiC epitaxial layer on a highly doped substrate.[\[3\]](#)
- Perform a standard cleaning procedure on the sample surface.
- Fabricate a Schottky contact (e.g., Ni) on the epitaxial surface and an ohmic contact (e.g., Ni) on the substrate backside.[\[6\]](#)
- Characterize the diode using I-V and C-V measurements at room temperature to confirm good rectifying behavior and determine the net donor concentration (Nd).[\[6\]](#)

## 2. Measurement Setup:

- Mount the sample on the cold finger of a cryostat using thermal paste to ensure good thermal contact.<sup>[14]</sup>
- Connect the Schottky and ohmic contacts to the capacitance meter of the DLTS system.
- Evacuate the cryostat and begin cooling to the starting temperature (e.g., 80 K).

## 3. DLTS Scan:

- Set the DLTS parameters: quiescent reverse bias (VR), filling pulse voltage (VP), and filling pulse width (tp). A typical VR might be -5 V and VP might be 0 V.
- Select a range of rate windows ( $\tau$ ). The DLTS signal is generated by measuring the capacitance transient at two points in time ( $t_1$  and  $t_2$ ) after the filling pulse, which defines the rate window.
- Initiate a temperature scan from low to high temperature (e.g., 80 K to 700 K). The system will record the DLTS signal ( $C(t_1) - C(t_2)$ ) as a function of temperature.<sup>[6]</sup>
- Repeat the temperature scan for several different rate windows.

## 4. Data Analysis:

- For each rate window, a peak will appear in the DLTS spectrum at the temperature where the defect emission rate ( $e_n$ ) is equal to the rate window.
- Record the peak temperature ( $T_{\text{peak}}$ ) for each corresponding rate window ( $\tau$ ).
- Construct an Arrhenius plot of  $\ln(\tau \cdot T_{\text{peak}}^2)$  versus  $1000/T_{\text{peak}}$ .
- The slope of this plot is proportional to the defect's activation energy ( $E_a$ ), and the y-intercept is related to its capture cross-section ( $\sigma n$ ).
- The concentration of the defect (NT) can be calculated from the height of the DLTS peak and the measured capacitance values.

# Protocol 2: C-V Measurement for Doping Profile

## 1. Sample and Setup:

- Use the same sample and cryostat setup as for DLTS.
- Connect the device to an LCR meter or impedance analyzer.

## 2. Measurement Procedure:

- Set the measurement frequency (commonly 1 MHz).

- Sweep the DC bias voltage across the Schottky contact from accumulation to depletion (e.g., +2 V to -10 V).
- Record the capacitance at each voltage step.

### 3. Data Analysis:

- Plot  $1/C^2$  versus the applied reverse bias voltage (VR).
- For a uniformly doped sample, this plot should be linear.
- The net doping concentration (Nd) can be calculated from the slope of the linear region of the  $1/C^2$  vs. VR plot.
- The built-in potential (Vbi) can be determined by extrapolating the linear fit to the voltage axis.

## Data Presentation: Common Defects in n-type 4H-SiC

The table below summarizes the typical parameters for the most important electrically active defects found in n-type 4H-SiC, as determined by DLTS.

Defect Label	Physical Origin	Activation Energy (EC - ET) [eV]	Capture Cross-Section ( $\sigma_n$ ) [ $\text{cm}^2$ ]	Typical Concentration [ $\text{cm}^{-3}$ ]
$Z_{1/2}$	Carbon Vacancy (VC)	0.59 - 0.72[1][4][11]	$\sim 10^{-14}$ - $10^{-15}$	$10^{11}$ - $10^{14}$ [4][12]
$\text{EH}_{6/7}$	Carbon Vacancy (VC)	1.30 - 1.64[1][2][9]	$\sim 10^{-13}$ - $10^{-15}$	$10^{12}$ - $10^{14}$
$\text{EH}_1$	Carbon Interstitial (Ci) related	$\sim 0.40$ [22]	$\sim 10^{-15}$	Varies with irradiation
$\text{EH}_3$	Carbon Interstitial (Ci) related	$\sim 0.70$ [22]	$\sim 10^{-15}$	Varies with irradiation

Note: The reported values for activation energy and capture cross-section can vary in the literature due to differences in measurement conditions, material quality, and analysis methods.

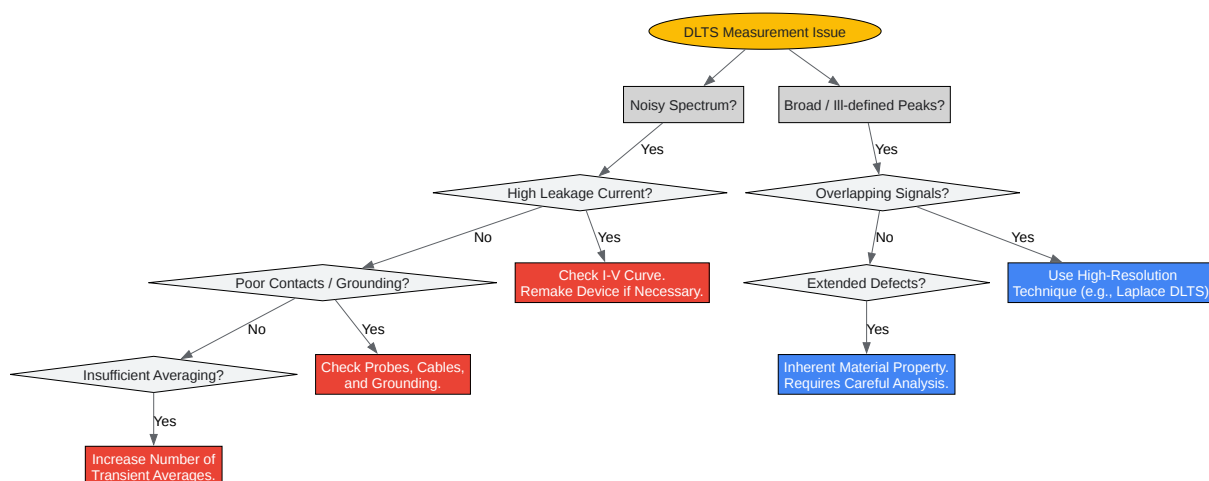
## Mandatory Visualizations

### Experimental and Logical Workflows



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Caption: Workflow for characterizing electrically active defects in 4H-SiC.



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Caption: Troubleshooting guide for common DLTS measurement issues.

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